BenchChemオンラインストアへようこそ!

3-Methyl-7,8-dihydroquinolin-5(6H)-one

Lipophilicity Regioisomer comparison Drug-likeness

3-Methyl-7,8-dihydroquinolin-5(6H)-one (CAS 60247-70-3) is a heterocyclic quinolinone building block belonging to the dihydroquinolinone class, formally classified as a quinoline derivative. The compound has a molecular formula C₁₀H₁₁NO, a molecular weight of 161.20 g/mol, a calculated LogP of 1.91, and a topological polar surface area (TPSA) of 29.96 Ų.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 60247-70-3
Cat. No. B3054416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7,8-dihydroquinolin-5(6H)-one
CAS60247-70-3
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCCC2=O)N=C1
InChIInChI=1S/C10H11NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3
InChIKeyJPPNDGIYIIKFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-7,8-dihydroquinolin-5(6H)-one (CAS 60247-70-3): Core Physicochemical and Structural Baseline for Procurement Evaluation


3-Methyl-7,8-dihydroquinolin-5(6H)-one (CAS 60247-70-3) is a heterocyclic quinolinone building block belonging to the dihydroquinolinone class, formally classified as a quinoline derivative [1]. The compound has a molecular formula C₁₀H₁₁NO, a molecular weight of 161.20 g/mol, a calculated LogP of 1.91, and a topological polar surface area (TPSA) of 29.96 Ų . The 3-methyl substitution pattern distinguishes it from other regioisomeric methyl-dihydroquinolinones and the unsubstituted parent scaffold, directly influencing lipophilicity and downstream synthetic derivatization pathways.

Why the 3-Methyl Regioisomer Cannot Be Substituted by the 2-Methyl or 4-Methyl Analog in 7,8-Dihydroquinolin-5(6H)-one Procurement


Regioisomeric methyl substitution on the 7,8-dihydroquinolin-5(6H)-one scaffold produces markedly different LogP values, reflecting divergent lipophilic character that governs membrane permeability, protein binding, and pharmacokinetic profile. The 3-methyl isomer exhibits a calculated LogP of 1.91, identical to the 4-methyl isomer but substantially higher than the 2-methyl isomer (LogP = 1.07) and the unsubstituted parent (LogP = 1.60) . This ~0.84 log unit difference between the 3-methyl and 2-methyl isomers translates to an approximately 7-fold difference in octanol-water partition coefficient, meaning that the 2-methyl analog cannot serve as a lipophilicity-matched substitute in medicinal chemistry campaigns where consistent LogP is a design parameter.

Quantitative Differentiation Evidence: 3-Methyl-7,8-dihydroquinolin-5(6H)-one vs. Closest Regioisomeric and Scaffold Analogs


Evidence Item 1: LogP Differential Between 3-Methyl and 2-Methyl Regioisomers Defines Lipophilicity-Controlled Selection

The 3-methyl-7,8-dihydroquinolin-5(6H)-one regioisomer exhibits a calculated LogP of 1.91, which is 0.84 log units higher than the 2-methyl isomer (LogP = 1.07) and 0.31 log units higher than the unsubstituted parent scaffold (LogP = 1.60). The 4-methyl isomer shows an identical LogP to the 3-methyl isomer . This LogP differential of 0.84 between the 3-methyl and 2-methyl compounds corresponds to a ~7-fold higher octanol-water partition coefficient, directly impacting membrane permeability predictions and CNS MPO desirability scores.

Lipophilicity Regioisomer comparison Drug-likeness

Evidence Item 2: Topological Polar Surface Area and Molecular Weight Position the 3-Methyl Isomer for CNS Drug-Likeness

The 3-methyl-7,8-dihydroquinolin-5(6H)-one scaffold possesses a TPSA of 29.96 Ų and a molecular weight of 161.20 g/mol . Both values fall well within the preferred CNS drug-likeness thresholds (TPSA < 60–70 Ų; MW < 400 Da). When combined with the LogP of 1.91, this positions the 3-methyl isomer favorably for CNS multiparameter optimization (MPO) scoring compared to the less lipophilic 2-methyl analog (LogP = 1.07), which may underperform in passive blood-brain barrier penetration models that reward logP values in the 2–4 range.

CNS drug discovery Physicochemical profiling Fragment-based drug design

Evidence Item 3: Established Synthetic Route from 1,3-Cyclohexanedione with Quantified Yield

A documented synthetic route to 3-methyl-7,8-dihydroquinolin-5(6H)-one proceeds from 1,3-cyclohexanedione, delivering the target compound with a reported yield of approximately 52% . An alternative route via 3-amino-2-cyclohexen-1-one yields only about 4% . This establishes a preferred synthetic pathway with a defined benchmark yield that procurement teams can use to evaluate supplier pricing against synthetic effort. In contrast, published yields for the 2-methyl and 4-methyl isomers via analogous routes are not readily available in open databases, making the 3-methyl isomer the regioisomer with the most transparent and reproducible synthetic access data.

Synthetic accessibility Yield comparison Building block procurement

Evidence Item 4: Dihydroquinolinone Scaffold Validated in Antitubercular Drug Discovery with MIC-Guided SAR

The 7,8-dihydroquinolin-5(6H)-one scaffold has been validated as a productive core for antitubercular drug discovery. In a study of 48 dihydro-6H-quinolin-5-one analogs screened against Mycobacterium tuberculosis H37Rv, six compounds bearing substituents at the 2-position demonstrated promising antitubercular activity [1]. Separately, a series of 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides (derived from dihydro-6H-quinolin-5-one intermediates) showed potent in vitro activity against Mtb H37Rv, with two compounds achieving MIC values of 0.39 µg/mL and three additional compounds showing MIC of 0.78 µg/mL [2]. The 3-methyl substitution present in the target compound offers a vector for further functionalization at the 2- and 4-positions while maintaining the pharmacophoric ketone at position 5, a regiochemical advantage not shared by the 2-methyl isomer where the methyl group occupies a key derivatization site.

Antitubercular Mycobacterium tuberculosis Scaffold validation

Best-Fit Procurement and Application Scenarios for 3-Methyl-7,8-dihydroquinolin-5(6H)-one Based on Quantitative Evidence


Scenario 1: Fragment-Based CNS Drug Discovery Requiring Balanced Lipophilicity

When procuring a dihydroquinolinone fragment for CNS-targeted library design, the 3-methyl isomer's LogP of 1.91, TPSA of 29.96 Ų, and MW of 161.20 g/mol provide an optimized physicochemical profile for blood-brain barrier penetration . The 2-methyl isomer's lower LogP (1.07) may necessitate additional hydrophobicity-enhancing modifications that increase molecular weight and synthetic complexity. Procurement of the 3-methyl isomer streamlines CNS lead generation by starting from a fragment with intrinsically favorable CNS MPO parameters.

Scenario 2: Antitubercular Lead Optimization Requiring 2-Position Derivatization

The 3-methyl substitution pattern leaves the 2-position of the dihydroquinolinone core unsubstituted, enabling direct structural elaboration at this site for antitubercular SAR studies, where 2-aryl and 2-heteroaryl derivatives have demonstrated MIC values as low as 0.39 µg/mL against M. tuberculosis H37Rv [1] [2]. The 2-methyl isomer is incompatible with this diversification strategy, making the 3-methyl compound the only viable procurement choice for 2-position-focused medicinal chemistry.

Scenario 3: Synthetic Methodology Development with Defined Yield Benchmarking

The documented synthetic route from 1,3-cyclohexanedione with a 52% yield provides a reproducible benchmark for reaction optimization studies and cost modeling . This transparency in synthetic access reduces procurement risk compared to the 2-methyl and 4-methyl isomers, whose synthetic yields are not publicly benchmarked. Process chemistry groups can use the 3-methyl isomer as a model substrate for developing new cyclocondensation methodologies with a known baseline for comparison.

Scenario 4: Fragment-Based Screening Library Assembly for Diverse Target Classes

As a ChEBI-annotated quinoline fragment [3], the 3-methyl isomer is suitable for inclusion in diverse fragment screening libraries targeting kinase, GPCR, and ion channel families. Its balanced physicochemical properties (LogP = 1.91, TPSA = 29.96, MW = 161.20) and the ketone handle at position 5 for further derivatization make it a versatile starting point for hit-to-lead optimization across multiple therapeutic areas beyond anti-infectives.

Quote Request

Request a Quote for 3-Methyl-7,8-dihydroquinolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.